molecular formula C5H11NO2S B1343060 1-Ethylcyclopropane-1-sulfonamide CAS No. 681808-56-0

1-Ethylcyclopropane-1-sulfonamide

Cat. No. B1343060
M. Wt: 149.21 g/mol
InChI Key: XDXMJRIZSBCDGA-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

To tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate (4.8 g, 19.25 mmol) was added HCl in 1,4-Dioxane (20 ml, 4M solution) at room temperature. The reaction mass was stirred for 3 hr. The reaction mass was evaporated under reduced pressure to get desired compound (2.5 g, 87%) as brown semi solid. 1H NMR (400 MHz, DMSO): δ ppm 6.70 (br, s, 2H), 1.85-1.81 (m, 2H), 1.10-1.08 (m, 2H), 0.95 (t, J=8 Hz, 3H), 0.89-0.87 (m, 2H).
Name
tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([S:6]([NH:9]C(=O)OC(C)(C)C)(=[O:8])=[O:7])[CH2:5][CH2:4]1)[CH3:2].Cl>O1CCOCC1>[CH2:1]([C:3]1([S:6]([NH2:9])(=[O:8])=[O:7])[CH2:5][CH2:4]1)[CH3:2]

Inputs

Step One
Name
tert-butyl (1-ethyl cyclopropyl)sulfonylcarbamate
Quantity
4.8 g
Type
reactant
Smiles
C(C)C1(CC1)S(=O)(=O)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mass was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.